Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]-
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Overview
Description
Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- is a complex organic compound that features a unique structure combining acetic acid with a substituted imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the methoxyphenyl groups. The final step involves the thio-acetylation to attach the acetic acid moiety. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thioethers or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The methoxyphenyl groups may enhance the compound’s binding affinity and specificity. The thio-acetyl group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylacetic acid: A simpler compound with a single methoxyphenyl group.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and an amino group.
Methacetin: Features a methoxyphenyl group and an acetamide moiety.
Uniqueness
Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- is unique due to its combination of an imidazole ring with two methoxyphenyl groups and a thio-acetyl group. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications.
Biological Activity
Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- is a compound characterized by its unique structure, which includes an imidazole ring, two methoxyphenyl groups, and a thio-acetyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.
- Molecular Formula: C19H18N2O4S
- Molecular Weight: 370.4 g/mol
- CAS Number: 39908-37-7
- IUPAC Name: 2-[[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid
Biological Activity Overview
The biological activity of acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- has been explored in various studies, focusing on its potential as an enzyme inhibitor and its therapeutic properties.
The mechanism of action involves the interaction of the compound with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The methoxyphenyl groups enhance binding affinity and specificity, while the thio-acetyl group participates in redox reactions.
Antioxidant and Antimicrobial Activities
Recent studies have investigated the antioxidant and antimicrobial properties of related imidazole derivatives. For instance:
- Antioxidant Activity: The DPPH and ABTS assays showed that imidazole derivatives exhibit significant radical scavenging abilities. The antioxidant potential was measured using standard solutions and various concentrations of the compounds.
Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
---|---|---|
Compound A | 72.5 | 68.3 |
Compound B | 65.0 | 62.1 |
These results suggest that derivatives of acetic acid with imidazole structures may possess noteworthy antioxidant capabilities .
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways:
- Enzyme Targeting: Studies indicate that compounds similar to acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .
Case Study 1: Anticancer Properties
In a study examining the anticancer potential of imidazole derivatives, acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- was shown to induce apoptosis in cancer cell lines through caspase activation pathways. The compound demonstrated a dose-dependent response in inhibiting cell proliferation.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy against various bacterial strains. The results indicated that acetic acid derivatives showed significant inhibition zones against pathogens like E. coli and Staphylococcus aureus, suggesting their potential as antimicrobial agents .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Methoxyphenylacetic Acid | Single methoxy group | Moderate antioxidant activity |
Methacetin | Methoxy group + acetamide | Analgesic properties |
Acetic Acid Derivative | Imidazole + two methoxy groups | High antioxidant and anticancer activity |
The unique combination of functional groups in acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- provides distinct biological properties compared to simpler analogs .
Properties
CAS No. |
39908-37-7 |
---|---|
Molecular Formula |
C19H18N2O4S |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C19H18N2O4S/c1-24-14-7-3-12(4-8-14)17-18(13-5-9-15(25-2)10-6-13)21-19(20-17)26-11-16(22)23/h3-10H,11H2,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
JIJXPLATFGYIOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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